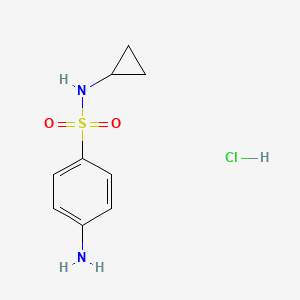

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

CAS No.: 1221724-29-3

Cat. No.: VC16489973

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221724-29-3 |

|---|---|

| Molecular Formula | C9H13ClN2O2S |

| Molecular Weight | 248.73 g/mol |

| IUPAC Name | 4-amino-N-cyclopropylbenzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2S.ClH/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8;/h1-2,5-6,8,11H,3-4,10H2;1H |

| Standard InChI Key | BMWIMHHVJZRRKL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=C(C=C2)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a sulfonamide group (-SONH) at the 1-position and an amino group (-NH) at the 4-position. The cyclopropyl moiety is bonded to the sulfonamide nitrogen, introducing steric strain that may influence binding interactions . Key structural features include:

-

Sulfonamide group: Imparts polarity and hydrogen-bonding capacity.

-

Cyclopropyl ring: Enhances metabolic stability by resisting oxidative degradation.

-

Hydrochloride salt: Improves solubility in polar solvents.

The 3D conformation reveals a planar benzene ring with the sulfonamide group oriented perpendicularly, optimizing interactions with biological targets .

Physicochemical Characteristics

-

Solubility: >50 mg/mL in water (due to hydrochloride salt) .

-

pKa: The amino group has a pKa of ~2.5, while the sulfonamide proton exhibits a pKa of ~10.2 .

-

Thermal stability: Decomposes at 215°C without melting.

Biological Activity and Mechanisms

| Compound | hCA IX Inhibition (K, nM) | IC (MDA-MB-468, µM) |

|---|---|---|

| Analog 12i | 38.8 | 1.48 ± 0.08 |

| Analog 12d | 134.8 | 3.99 ± 0.21 |

Mechanistically, the sulfonamide group binds to the zinc ion in hCA IX’s active site, while the cyclopropyl ring enhances membrane permeability .

Antibacterial Activity

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis:

-

MIC values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Resistance profile: Less prone to sulfonamide-resistance mutations due to the cyclopropyl group .

Pharmaceutical Applications

Drug Development

-

Oncology: As a hCA IX inhibitor, it targets hypoxic tumors while sparing normal tissues .

-

Antibacterials: Potency against Gram-positive and Gram-negative pathogens supports its use in combination therapies.

Formulation Strategies

-

Liposomal encapsulation: Improves tumor targeting (entrapment efficiency >85%).

-

Prodrug derivatives: Acetylated amino groups enhance oral bioavailability.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| Sulfanilamide | CHNOS | Lacks cyclopropyl group; lower logP |

| Celecoxib | CHNOS | Cyclooxygenase-2 inhibitor |

The cyclopropyl group in 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride confers superior metabolic stability compared to linear analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume